![molecular formula C12H18OSi B14337252 4-[Dimethyl(phenyl)silyl]but-3-en-1-ol CAS No. 104080-51-5](/img/structure/B14337252.png)
4-[Dimethyl(phenyl)silyl]but-3-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Dimethyl(phenyl)silyl]but-3-en-1-ol is an organosilicon compound that features a silyl group attached to a butenol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(phenyl)silyl]but-3-en-1-ol typically involves the hydrosilylation of 4-penten-1-ol with dimethylphenylsilane. This reaction is catalyzed by a platinum-based catalyst, such as Karstedt’s catalyst, under mild conditions. The reaction proceeds via the addition of the silyl group across the double bond of the butenol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products.
化学反応の分析
Types of Reactions
4-[Dimethyl(phenyl)silyl]but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products
Oxidation: Formation of 4-[Dimethyl(phenyl)silyl]but-3-enal or 4-[Dimethyl(phenyl)silyl]but-3-enoic acid.
Reduction: Formation of 4-[Dimethyl(phenyl)silyl]butan-1-ol.
Substitution: Formation of 4-[Dimethyl(phenyl)silyl]but-3-en-1-yl chloride or bromide.
科学的研究の応用
4-[Dimethyl(phenyl)silyl]but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Medicine: Explored for its potential as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the production of silicone-based materials and coatings, providing enhanced properties such as flexibility and durability.
作用機序
The mechanism of action of 4-[Dimethyl(phenyl)silyl]but-3-en-1-ol involves its ability to participate in various chemical reactions due to the presence of the silyl group and the hydroxyl group. The silyl group can stabilize reactive intermediates, facilitating reactions such as nucleophilic substitutions and additions. The hydroxyl group can act as a nucleophile or be converted into other functional groups, expanding the compound’s reactivity.
類似化合物との比較
Similar Compounds
4-[Dimethyl(phenyl)silyl]butan-1-ol: Lacks the double bond, resulting in different reactivity and applications.
4-[Trimethylsilyl]but-3-en-1-ol: Contains a trimethylsilyl group instead of a dimethyl(phenyl)silyl group, affecting its chemical properties and reactivity.
4-[Dimethyl(phenyl)silyl]but-3-yn-1-ol:
Uniqueness
4-[Dimethyl(phenyl)silyl]but-3-en-1-ol is unique due to the presence of both a silyl group and a double bond, which provides a combination of stability and reactivity. This makes it a versatile compound for various synthetic applications and research studies.
特性
CAS番号 |
104080-51-5 |
|---|---|
分子式 |
C12H18OSi |
分子量 |
206.36 g/mol |
IUPAC名 |
4-[dimethyl(phenyl)silyl]but-3-en-1-ol |
InChI |
InChI=1S/C12H18OSi/c1-14(2,11-7-6-10-13)12-8-4-3-5-9-12/h3-5,7-9,11,13H,6,10H2,1-2H3 |
InChIキー |
SURCJEHWQBKDFS-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C=CCCO)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


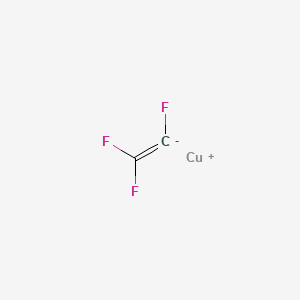
![1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-](/img/structure/B14337182.png)
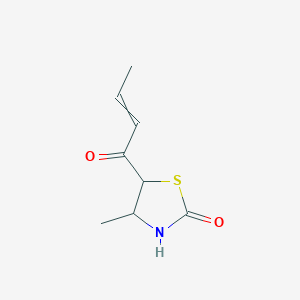



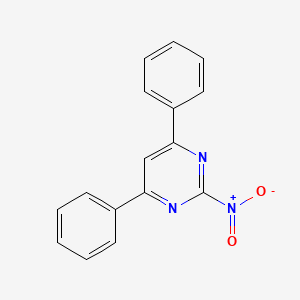
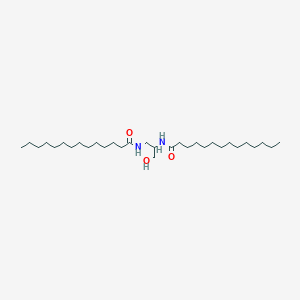
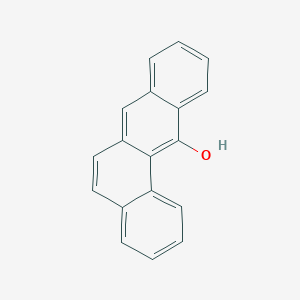
![Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate](/img/structure/B14337222.png)
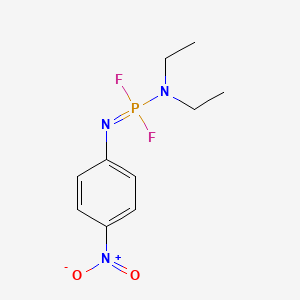
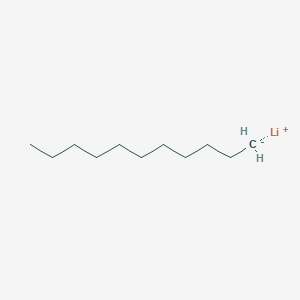
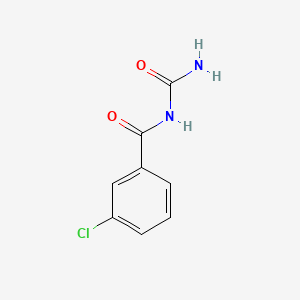
![2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14337258.png)
